![molecular formula C21H15ClF4N4O3 B3026279 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)
4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide
Übersicht
Beschreibung
Regorafenib-13C-d3 is intended for use as an internal standard for the quantification of regorafenib by GC- or LC-MS. Regorafenib is an orally bioavailable multi-kinase inhibitor with anticancer activity. It inhibits RET, C-RAF, VEGFR2, c-Kit, VEGFR1, and PDGFRβ with IC50 values of 1.5, 2.5, 4.2, 7, 13, and 22 nM, respectively. Regorafenib also inhibits B-RAF, VEGFR3, FGFR, and Tie2 (IC50s = 28, 46, 202, and 311 nM, respectively) as well as other kinases. In vivo, regorafenib (10 mg/kg) reduces tumor size in the MDA-MB-231 breast and 786-O renal cancer mouse xenograft models. It also reduces tumor microvessel area and inhibits tumor growth in a panel of mouse xenograft models. Formulations containing regorafenib have been used in the treatment of advanced gastrointestinal stromal tumors and metastatic colorectal cancer.
Wirkmechanismus
Target of Action
Regorafenib-13C,d3, also known as “4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide”, is a multi-kinase inhibitor . It primarily targets various protein kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . These targets include RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAF V600E, SAPK2, PTK5, Abl, and CSF1R .
Mode of Action
Regorafenib-13C,d3 interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This inhibition results in the blockage of tumor angiogenesis, oncogenesis, and maintenance of the tumor microenvironment .
Biochemical Pathways
Regorafenib-13C,d3 affects multiple biochemical pathways due to its multi-kinase inhibition. For instance, it inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . It also impacts the pentose phosphate pathway (PPP), which is essential for cell growth and survival .
Pharmacokinetics
Studies on regorafenib suggest that it is orally bioavailable and its absorption and elimination may be influenced by factors such as food intake and liver function .
Result of Action
The inhibition of multiple kinases by Regorafenib-13C,d3 leads to a decrease in tumor growth and angiogenesis . It is used for the treatment of metastatic colorectal cancer (CRC), unresectable, locally advanced, or metastatic gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) who have been previously treated with specific therapies .
Action Environment
The action, efficacy, and stability of Regorafenib-13C,d3 can be influenced by various environmental factors. For instance, the presence of certain metabolizing enzymes in the liver can affect its bioavailability and efficacy . Additionally, factors such as pH and the presence of other drugs can also influence its stability and action .
Biochemische Analyse
Biochemical Properties
Regorafenib-13C,d3 plays a crucial role in biochemical reactions by inhibiting multiple kinases involved in various cellular processes. It interacts with enzymes such as RET, C-RAF, VEGFR2, c-Kit, VEGFR1, and PDGFRβ, with IC50 values of 1.5, 2.5, 4.2, 7, 13, and 22 nM, respectively . Additionally, it inhibits B-RAF, VEGFR3, FGFR, and Tie2 with IC50 values of 28, 46, 202, and 311 nM, respectively . These interactions are essential for its role in inhibiting tumor growth and angiogenesis.
Cellular Effects
Regorafenib-13C,d3 affects various types of cells and cellular processes. It influences cell function by inhibiting cell signaling pathways, such as the VEGFR and PDGFR pathways, which are crucial for angiogenesis and tumor growth . This compound also impacts gene expression and cellular metabolism by modulating the activity of multiple kinases involved in these processes . In hepatocellular carcinoma (HCC) cells, Regorafenib-13C,d3 has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
At the molecular level, Regorafenib-13C,d3 exerts its effects by binding to and inhibiting multiple kinases involved in oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It inhibits the activity of kinases such as RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAF V600E, SAPK2, PTK5, Abl, and CSF1R . These interactions result in the inhibition of tumor cell proliferation, angiogenesis, and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Regorafenib-13C,d3 change over time. The compound is stable under recommended storage conditions and has a shelf life of at least four years . Over time, Regorafenib-13C,d3 has been shown to maintain its inhibitory effects on tumor growth and angiogenesis in various in vitro and in vivo models . Long-term studies have demonstrated its ability to reduce tumor size and inhibit tumor microvessel area in mouse xenograft models .
Dosage Effects in Animal Models
The effects of Regorafenib-13C,d3 vary with different dosages in animal models. In vivo studies have shown that a dosage of 10 mg/kg of Regorafenib-13C,d3 significantly reduces tumor size in mouse xenograft models . Higher doses have been associated with increased toxicity and adverse effects, such as hepatotoxicity and hand-foot skin reaction . It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Regorafenib-13C,d3 is involved in various metabolic pathways, including the pentose phosphate pathway (PPP) and the PI3K/AKT signaling pathway . In hepatocellular carcinoma (HCC) cells, Regorafenib-13C,d3 has been shown to regulate the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP . This regulation affects the levels of NADPH and the oxidative stress response in cells, contributing to the compound’s anticancer effects .
Transport and Distribution
Regorafenib-13C,d3 is transported and distributed within cells and tissues through various mechanisms. It is highly bound to human plasma proteins (99.5%) and undergoes enterohepatic circulation . The compound is metabolized by CYP3A4 and UGT1A9, resulting in the formation of active metabolites M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) . These metabolites have similar pharmacological activity and contribute to the overall effects of Regorafenib-13C,d3 .
Subcellular Localization
The subcellular localization of Regorafenib-13C,d3 is influenced by its interactions with various kinases and transporters. It is primarily localized in the cytoplasm, where it inhibits the activity of membrane-bound and intracellular kinases . The compound’s localization is essential for its ability to modulate cell signaling pathways and exert its anticancer effects .
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1+1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKPVJBJVTLMP-KQORAOOSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)

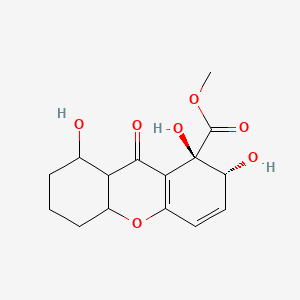
![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)
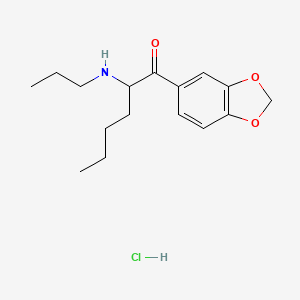
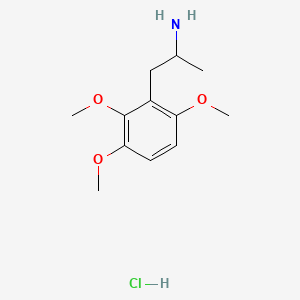
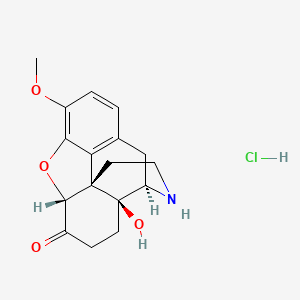
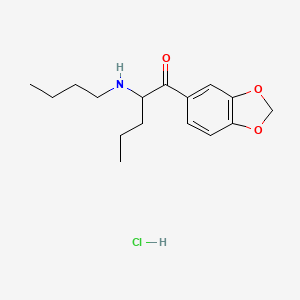
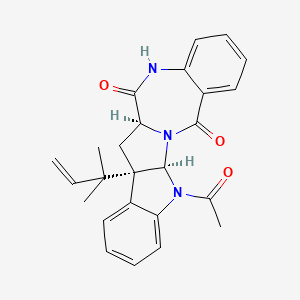
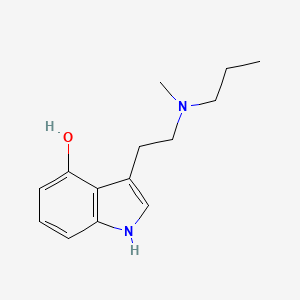
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
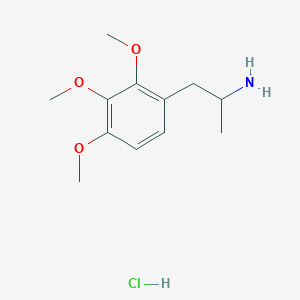
![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)
